![molecular formula C15H14ClN3S2 B2499447 3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338778-57-7](/img/structure/B2499447.png)
3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, thiazole derivatives are generally synthesized using a variety of methods . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as FTIR, proton NMR, UV-Visible, and density functional theory . These techniques allow for the investigation of the compound’s photophysical properties under the influence of solvents, concentrations, and pump power excitations .Chemical Reactions Analysis
Thiazole derivatives, including the compound , are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Scientific Research Applications
Structural and Spectroscopic Analysis
The structural parameters and spectroscopic characterization of molecules similar to 3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile have been investigated through DFT and TD-DFT/PCM calculations. Studies like these provide insights into the molecular structure, NLO properties, and electronic interactions, useful in understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan et al., 2016).
Synthesis of Heterocyclic Systems
Research has explored the synthesis of heterocyclic systems using chemical compounds structurally similar to this compound. This includes the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, contributing to the development of new molecular structures in organic chemistry (Koyioni et al., 2014).
Application in Dye Synthesis
Compounds with structural similarities have been used in the synthesis of dyes. For example, the study of ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate explores complexation with metals and application properties on textiles, demonstrating the relevance in material science and textile engineering (Abolude et al., 2021).
Potential Antitumor Agents
Research into pyrazole-based heterocycles structurally similar to the compound has indicated their potential as antitumor agents. This highlights the compound's relevance in medicinal chemistry and cancer research (Farag et al., 2010).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, the compound might interact with similar targets as these drugs.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S2/c1-19(2)8-7-14-13(9-17)15(18-21-14)20-10-11-3-5-12(16)6-4-11/h3-8H,10H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLTOFNMKWOCK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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